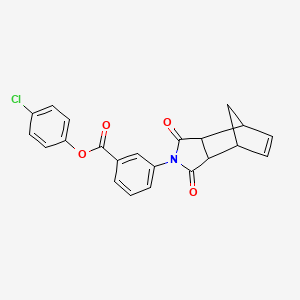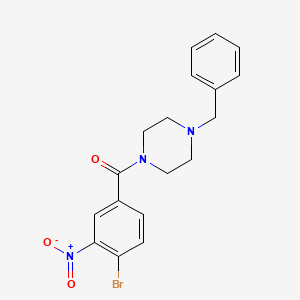
3-Chlorophenalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenalen-1-one is an organic compound with the molecular formula C13H7ClO It is a derivative of phenalenone, where a chlorine atom is substituted at the third position of the phenalenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenalen-1-one typically involves the chlorination of phenalenone. One common method is the reaction of phenalenone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination and to ensure the selective substitution at the third position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where phenalenone is reacted with chlorine gas in the presence of a catalyst. This method allows for better control over reaction conditions and yields a higher purity product. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorophenalen-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chlorophenalen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chlorophenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may act by disrupting the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Phenalenone: The parent compound without the chlorine substitution.
3-Bromophenalen-1-one: A similar compound with a bromine atom instead of chlorine.
3-Iodophenalen-1-one: A similar compound with an iodine atom instead of chlorine.
Uniqueness
3-Chlorophenalen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.
Propiedades
Número CAS |
83505-04-8 |
|---|---|
Fórmula molecular |
C13H7ClO |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
3-chlorophenalen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7H |
Clave InChI |
UOXBZSZNXZIODV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)

![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-butoxyphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465715.png)
![4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12465720.png)
![4-fluoro-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12465722.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465734.png)


![2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12465741.png)
![(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12465748.png)
